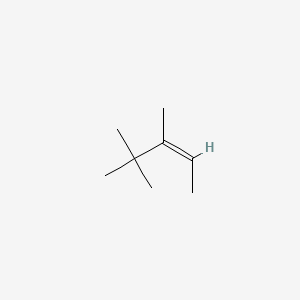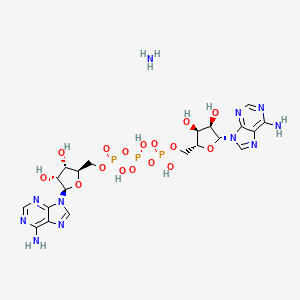![molecular formula C19H21N3O4 B13822647 N-(3-[2-Furyl]acryloyl)-Ala-Phe amide](/img/structure/B13822647.png)
N-(3-[2-Furyl]acryloyl)-Ala-Phe amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of FA-Ala-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling: The first amino acid (formylated alanine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Addition of Phenylalanine: The next amino acid (phenylalanine) is coupled to the growing peptide chain.
Amidation: The final step involves the addition of an amide group to the C-terminus of the peptide.
Industrial Production Methods
Industrial production of FA-Ala-Phe-NH2 can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide synthesis reactions simultaneously, increasing efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
FA-Ala-Phe-NH2 can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized phenylalanine derivatives, reduced formyl groups, and substituted amide derivatives.
Applications De Recherche Scientifique
FA-Ala-Phe-NH2 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification.
Biology: It serves as a substrate for enzyme assays and studies on peptide-protein interactions.
Medicine: It has potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based drugs.
Industry: It is used in the production of peptide-based materials and nanostructures for various industrial applications.
Mécanisme D'action
The mechanism of action of FA-Ala-Phe-NH2 involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group and the amide group at the C-terminus play crucial roles in its binding affinity and specificity. The peptide can modulate biological pathways by acting as an agonist or antagonist, depending on the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
FA-Ala-Phe-OH: Similar to FA-Ala-Phe-NH2 but with a hydroxyl group instead of an amide group at the C-terminus.
FA-Ala-Phe-OMe: Contains a methoxy group at the C-terminus.
FA-Ala-Phe-NHMe: Contains a methylated amide group at the C-terminus.
Uniqueness
FA-Ala-Phe-NH2 is unique due to its specific combination of formylated alanine, phenylalanine, and an amide group. This combination provides distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C19H21N3O4 |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoyl]amino]-3-phenylpropanamide |
InChI |
InChI=1S/C19H21N3O4/c1-13(21-17(23)10-9-15-8-5-11-26-15)19(25)22-16(18(20)24)12-14-6-3-2-4-7-14/h2-11,13,16H,12H2,1H3,(H2,20,24)(H,21,23)(H,22,25)/b10-9+/t13-,16-/m0/s1 |
Clé InChI |
IALVRPKNGOHYGE-AULVFQMTSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)/C=C/C2=CC=CO2 |
SMILES canonique |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C=CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


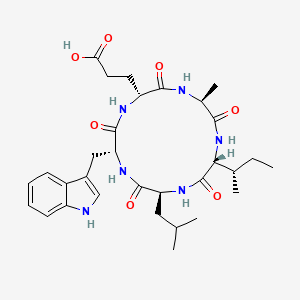
![(5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13822571.png)
![3-chloro-N-(4-chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13822577.png)
![N-[(2,3,4,5,6-pentachlorophenyl)methylidene]hydroxylamine](/img/structure/B13822587.png)
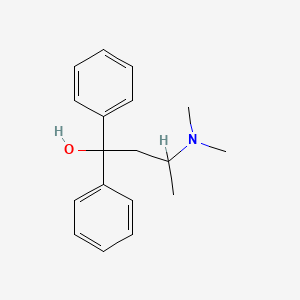
![(2S,3R)-3-ethyl-2-[(E,2R,3S,4R,5S)-2-hydroxy-4-methoxy-3,5-dimethylnon-7-enyl]-2,3-dihydropyran-6-one](/img/structure/B13822609.png)
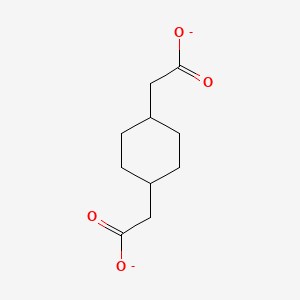
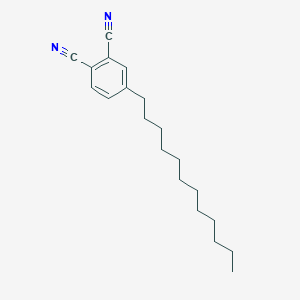
![4-{5-[(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B13822623.png)
![N-{[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl}pyridine-3-carboxamide](/img/structure/B13822624.png)
![3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfonyl}propanoic acid](/img/structure/B13822632.png)
